molecular formula C19H20F2N2O B4441848 N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide

N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide

Cat. No. B4441848
M. Wt: 330.4 g/mol
InChI Key: HGAXETDDODALNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide, also known as ABT-594, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABT-594 is a potent analgesic agent that acts on the central nervous system and has been shown to be effective in the treatment of chronic pain.

Mechanism of Action

N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide acts as an agonist on specific nicotinic acetylcholine receptors in the central nervous system. These receptors are found on both neurons and glial cells and are involved in the modulation of pain perception. When N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide binds to these receptors, it results in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These neurotransmitters act to modulate pain perception by inhibiting the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the central nervous system. These neurotransmitters act to modulate pain perception and provide analgesic effects. N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to have antinociceptive effects, which means that it can block the sensation of pain.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide has several advantages for lab experiments. It is a potent analgesic agent that has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide also has a high affinity for specific nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in pain modulation. However, N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide also has some limitations for lab experiments. It has a short half-life, which means that it must be administered frequently to maintain its analgesic effects. Additionally, N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide is a highly potent compound, which means that it must be handled with care to avoid accidental exposure.

Future Directions

There are several future directions for research on N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide. One area of research is the development of more potent and selective nicotinic acetylcholine receptor agonists. These compounds could potentially be used as analgesic agents with fewer side effects than current treatments. Another area of research is the development of formulations of N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide that have longer half-lives, which would allow for less frequent dosing. Finally, research could focus on the role of N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide and other nicotinic acetylcholine receptor agonists in the treatment of other conditions, such as addiction and depression.

Scientific Research Applications

N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. N-(3,4-difluorophenyl)-4-(1-piperidinylmethyl)benzamide acts as an agonist on specific nicotinic acetylcholine receptors in the central nervous system, which results in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These neurotransmitters act to modulate pain perception and provide analgesic effects.

properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c20-17-9-8-16(12-18(17)21)22-19(24)15-6-4-14(5-7-15)13-23-10-2-1-3-11-23/h4-9,12H,1-3,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAXETDDODALNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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